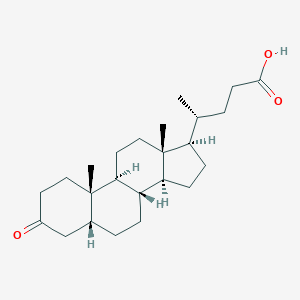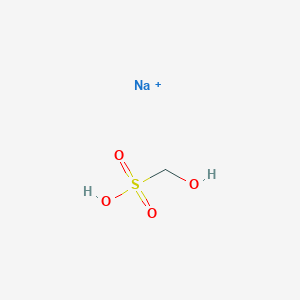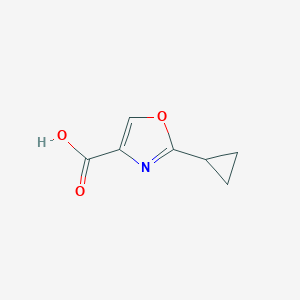
Dehydrolithocholic acid
Descripción general
Descripción
Dehydrolithocholic acid is a major metabolite of lithocholic acid. It is formed from lithocholic acid by the cytochrome P450 (CYP) isoform CYP3A4 .
Synthesis Analysis
Dehydrolithocholic acid is synthesized from lithocholic acid by the cytochrome P450 (CYP) isoform CYP3A4 . It is also an agonist of G protein-coupled bile acid activated receptor 1 (GP-BAR1/TGR5), vitamin D receptor (VDR), and farnesoid X receptor (FXR) in cell-based reporter assays .Molecular Structure Analysis
The molecular formula of Dehydrolithocholic acid is C24H38O3 .Chemical Reactions Analysis
Dehydrolithocholic acid is involved in various chemical reactions. It is formed from lithocholic acid by the cytochrome P450 (CYP) isoform CYP3A4 . It is also known to be involved in acid-base reactions in aqueous solutions .Physical And Chemical Properties Analysis
Dehydrolithocholic acid has a molecular weight of 374.56 and its molecular formula is C24H38O3 . It is a crystalline solid . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 509.3±23.0 °C at 760 mmHg, and a flash point of 275.9±19.1 °C .Aplicaciones Científicas De Investigación
Agonist of G Protein-Coupled Bile Acid Activated Receptor 1 (GP-BAR1/TGR5)
Dehydrolithocholic acid acts as an agonist of the G protein-coupled bile acid activated receptor 1 (GP-BAR1/TGR5). It has an EC50 value of 0.27 µM . This receptor plays a crucial role in maintaining bile acid homeostasis and has implications in various metabolic disorders.
Vitamin D Receptor (VDR) Agonist
Dehydrolithocholic acid also acts as an agonist of the vitamin D receptor (VDR), with an EC50 value of 3 µM . The VDR is involved in the regulation of calcium and phosphate balance in the body, and its activation has potential therapeutic applications in osteoporosis and other bone disorders.
Farnesoid X Receptor (FXR) Agonist
This compound is an agonist of the farnesoid X receptor (FXR) in cell-based reporter assays . FXR is a nuclear receptor that regulates the synthesis and transport of bile acids, and its activation can have therapeutic benefits in liver diseases.
Human Pregnane X Receptor (PXR) Activator
Dehydrolithocholic acid binds to the human pregnane X receptor (PXR) and activates mouse and human PXRs in cell-based reporter assays when used at a concentration of 100 µM . PXR is involved in the detoxification and elimination of xenobiotics and drugs from the body.
Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inhibitor
This compound binds to retinoic acid receptor-related orphan receptor γt (RORγt) and decreases its activity in a cell-based reporter assay when used at a concentration of 10 µM . RORγt is a key regulator of immune responses and inflammation, and its inhibition can have potential applications in autoimmune diseases.
Inhibitor of T Helper Cells Differentiation
Dehydrolithocholic acid inhibits the differentiation of T helper cells that express IL-17a (T_H 17 cells) when used at a concentration of 20 µM . This can have implications in the treatment of autoimmune diseases where T_H 17 cells play a pathogenic role.
Mecanismo De Acción
Target of Action
Dehydrolithocholic acid, a major metabolite of lithocholic acid, primarily targets the retinoic acid receptor-related orphan receptor gamma t (RORγt) . This receptor plays a crucial role in the differentiation of T helper cells that express IL-17a (TH17 cells) .
Mode of Action
Dehydrolithocholic acid acts as an agonist of several receptors, including the G protein-coupled bile acid activated receptor 1 (GP-BAR1/TGR5) , vitamin D receptor (VDR) , and farnesoid X receptor (FXR) . It also binds to the human pregnane X receptor (PXR) . By directly binding to RORγt, dehydrolithocholic acid inhibits the differentiation of TH17 cells .
Biochemical Pathways
Dehydrolithocholic acid is formed from lithocholic acid by the cytochrome P450 (CYP) isoform CYP3A4 . It is involved in the metabolism of bile acids, which are crucial for lipid transport and metabolism, cellular signaling, and regulation of energy homeostasis . The compound’s action on the Th17/Treg balance is regulated by inflammatory cytokines and various metabolic factors .
Result of Action
The action of dehydrolithocholic acid results in the modulation of immune response. Specifically, it inhibits the differentiation of TH17 cells, which are involved in inflammatory responses . This can have significant implications for conditions characterized by chronic inflammation.
Action Environment
The action of dehydrolithocholic acid is influenced by the gut microbiota, which plays a role in the synthesis of secondary bile acids . Changes in the composition of the gut microbiota could therefore impact the production and action of dehydrolithocholic acid. Additionally, factors such as diet, which can influence both gut microbiota and liver function, may also affect the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
(4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-16,18-21H,4-14H2,1-3H3,(H,26,27)/t15-,16-,18+,19-,20+,21+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQFUORWRVZTHT-OPTMKGCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydrolithocholic acid | |
CAS RN |
1553-56-6 | |
| Record name | Dehydrolithocholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1553-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxocholan-24-oic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001553566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxo-5beta-cholanoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEHYDROLITHOCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96JBM35FXF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does dehydrolithocholic acid interact with enzymes in the liver?
A2: Dehydrolithocholic acid, being a bile acid, can interact with various enzymes involved in bile acid metabolism in the liver. Studies have shown that dehydrolithocholic acid acts as an inhibitor of certain dihydrodiol dehydrogenase enzymes in the liver. [] These enzymes play a role in detoxifying xenobiotics and metabolizing steroids. The inhibition of these enzymes by dehydrolithocholic acid could potentially influence the metabolism of other drugs and hormones.
Q2: What is the role of dehydrolithocholic acid in the gut microbiota-bile acid axis and its potential impact on atrial fibrillation?
A3: Research indicates that dehydrolithocholic acid, a secondary bile acid, might be involved in the gut microbiota-bile acid axis, which appears to be disrupted in patients with atrial fibrillation. [] While the study observed a decrease in overall secondary bile acids in the feces of atrial fibrillation patients, dehydrolithocholic acid was specifically identified as being decreased in these patients. This finding suggests that alterations in the gut microbiota and their impact on dehydrolithocholic acid production could potentially contribute to the development or progression of atrial fibrillation. Further research is needed to fully elucidate the role of dehydrolithocholic acid in this context.
Q3: Can probiotics influence the levels of dehydrolithocholic acid?
A4: Yes, studies suggest that certain probiotics can modulate the levels of dehydrolithocholic acid. Research has shown that administering Lactobacillus gasseri LA39 to germ-free mice led to a significant increase in fecal dehydrolithocholic acid levels. [] This effect is likely due to the probiotic's influence on the gut microbiota and its ability to promote the biotransformation of primary bile acids into secondary bile acids like dehydrolithocholic acid.
Q4: Are there any known methods to analyze dehydrolithocholic acid in biological samples?
A5: Yes, targeted metabolomic analysis has been successfully employed to quantify dehydrolithocholic acid in biological samples. [, ] This method involves using techniques like liquid chromatography coupled with mass spectrometry to specifically identify and measure the concentration of dehydrolithocholic acid in complex mixtures like serum or fecal matter.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















